molecular formula C14H9ClN2O2 B2371090 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 100527-73-9

6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Cat. No. B2371090
CAS RN: 100527-73-9
M. Wt: 272.69
InChI Key: KAMMLCAGQVHQQS-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, also known as CPHPQ, is a quinazolinone compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 262.61 g/mol. CPHPQ is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in studies of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Properties

  • A study on the synthesis of 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, a related compound to 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, demonstrated its potential for creating antibacterial agents. The compound showed significant efficiency in antibacterial affinities, highlighting the relevance of this class of compounds in medicinal chemistry for combating bacterial infections (Badr, El-Sherief, & Mahmoud, 1980).

Chemical Sensors and Fluorescence Probes

  • Quinazolinone derivatives, like 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, have been utilized in developing sensitive optochemical sensors. These compounds can detect iron ions in pharmaceutical preparations, demonstrating their potential as chemical sensors in various scientific and industrial applications (Zhang et al., 2007).
  • Another study showcased the use of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone in creating fluorescent materials for sensing metal ions like Zn(2+) and Cd(2+), highlighting their application in environmental monitoring and analytical chemistry (Anthony, 2012).

Antioxidant and Anticancer Activities

  • Research on 2-substituted quinazolin-4(3H)-ones, closely related to the target compound, revealed significant antioxidant properties. These findings are crucial for the development of new antioxidant agents in therapeutic and nutraceutical applications (Mravljak, Slavec, Hrast, & Sova, 2021).
  • A study on 3-phenyl-4(3H)-quinazolinone derivatives showed notable cytotoxicity against cancer cell lines, suggesting the potential of such compounds, including 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, in developing anticancer medications (Gürsoy & Karalı, 2003).

Catalysis and Material Science

  • Quinazolinones have been utilized in the development of efficient catalysts for the synthesis of various organic compounds, indicating their application in green chemistry and industrial catalysis (Dadgar & Kalkhorani, 2015).

Textile and Colorimetric Applications

  • Novel quinazolinone-based reactive dyes have been synthesized for application in the textile industry, demonstrating the utility of these compounds in fabric dyeing and colorimetric studies (Patel & Patel, 2011; Patel & Patel, 2012).

properties

IUPAC Name

6-chloro-3-hydroxy-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMMLCAGQVHQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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